molecular formula C10H11N3OS B14034620 Acetaldehyde,(imidazo[1,2-a]pyridin-8-ylthio)-,o-methyloxime

Acetaldehyde,(imidazo[1,2-a]pyridin-8-ylthio)-,o-methyloxime

Cat. No.: B14034620
M. Wt: 221.28 g/mol
InChI Key: VYZRXSLIHPWGNL-LFYBBSHMSA-N
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Description

Chemical Structure and Functional Groups:
Acetaldehyde, (imidazo[1,2-a]pyridin-8-ylthio)-, o-methyloxime is a synthetic organic compound featuring a central imidazo[1,2-a]pyridine scaffold. Key structural elements include:

  • A sulfur-containing thioether group at the 8-position of the imidazo[1,2-a]pyridine ring.
  • An o-methyloxime moiety derived from acetaldehyde, which modifies the compound’s reactivity and stability.

Therapeutic Relevance: This compound is disclosed in a 2023 patent (EP Bulletin) by F. Hoffmann-La Roche AG as part of a class of imidazo[1,2-a]pyridine derivatives for treating autoimmune diseases .

Properties

Molecular Formula

C10H11N3OS

Molecular Weight

221.28 g/mol

IUPAC Name

(E)-2-imidazo[1,2-a]pyridin-8-ylsulfanyl-N-methoxyethanimine

InChI

InChI=1S/C10H11N3OS/c1-14-12-5-8-15-9-3-2-6-13-7-4-11-10(9)13/h2-7H,8H2,1H3/b12-5+

InChI Key

VYZRXSLIHPWGNL-LFYBBSHMSA-N

Isomeric SMILES

CO/N=C/CSC1=CC=CN2C1=NC=C2

Canonical SMILES

CON=CCSC1=CC=CN2C1=NC=C2

Origin of Product

United States

Preparation Methods

Preparation Methods of Acetaldehyde,(imidazo[1,2-a]pyridin-8-ylthio)-,o-methyloxime

Overview of Imidazo[1,2-a]pyridine Synthesis

Imidazo[1,2-a]pyridines are typically synthesized via condensation reactions involving 2-aminopyridine derivatives and appropriate carbonyl compounds or their equivalents. The synthesis strategies have evolved over the last decade, incorporating multicomponent reactions, oxidative couplings, and catalytic methods to improve yields, selectivity, and operational simplicity.

Key Synthetic Routes Relevant to the Target Compound

Although direct literature on the exact title compound "this compound" is limited, synthesis of closely related imidazo[1,2-a]pyridine derivatives with thio- and oxime functionalities can be extrapolated from known methods:

Multicomponent Reactions (MCRs)
  • Ugi Four-Component Reaction (Ugi-4CR) has been employed to synthesize imidazo[1,2-a]pyridine-containing peptidomimetics. This involves reacting heterocyclic acids, aldehydes, primary amines, and isocyanides in methanol at moderate temperatures (50 °C) for 24–48 hours, yielding products in 28–72% range. Such MCRs facilitate the introduction of diverse substituents including oxime groups and thio-linkages by choosing appropriate aldehyde and amine components.
Condensation and Cyclization
  • A common approach involves condensation of 2-aminopyridine derivatives with α-haloketones or α-diketones, followed by cyclization to form the imidazo[1,2-a]pyridine ring system. For example, ultrasonic-assisted condensation of acetophenone derivatives with 2-aminopyridine in the presence of iodine catalyst in aqueous media has been reported to efficiently yield 2-phenylimidazo[1,2-a]pyridin-3-yl derivatives at room temperature within 30 minutes. This method is mild and environmentally friendly.
Thio-Substitution and Oxime Formation
  • Introduction of the imidazo[1,2-a]pyridin-8-ylthio moiety generally requires nucleophilic substitution at the 8-position of the imidazo[1,2-a]pyridine ring with a thiol or sulfide source. This step is often preceded or followed by oxime formation on an aldehyde or ketone group, typically by reaction with methoxyamine under controlled conditions to yield the o-methyloxime functionality.

Specific Patent-Described Process for Related Imidazo[1,2-a]pyridine Derivatives

A patent (EP1539751B1) describes an improved process for preparing imidazo[1,2-a]pyridine-3-N,N-dialkylacetamides, which shares synthetic principles relevant to the target compound:

  • The process involves reacting an imidazo[1,2-a]pyridine derivative with N,N-dimethylglyoxylamide hemi-hydrate in an inert solvent such as methyl isobutyl ketone (MIBK) at 40–100 °C to form a hydroxyamide intermediate.

  • This intermediate is then treated with phosphorus tribromide (PBr3) to form a brominated salt precipitate.

  • Subsequent hydrolysis yields the desired acetamide derivative in good yield (up to 68% reported for a similar compound).

  • The process benefits from mild reaction conditions, good yields, and simplified purification steps.

This approach can be adapted to introduce thio and oxime groups by selecting appropriate starting materials and reaction conditions.

Comparative Data Table of Preparation Methods

Methodology Key Reagents/Conditions Yield (%) Advantages Limitations References
Ultrasonic-Assisted Condensation 2-Aminopyridine + Acetophenone + Iodine catalyst, H2O, RT, 30 min Not specified (efficient) Mild, fast, eco-friendly May require further functionalization
Ugi Four-Component Reaction Heterocyclic acid + Aldehyde + Amine + Isocyanide, MeOH, 50 °C, 24–48 h 28–72 Versatile, allows diverse substitutions Longer reaction times, solubility issues
N,N-Dimethylglyoxylamide Route Imidazo[1,2-a]pyridine + N,N-dimethylglyoxylamide hemi-hydrate, MIBK, 40–100 °C; then PBr3 treatment ~68 High yield, scalable, simplified purification Requires handling PBr3, sensitive reagents

Research Results and Observations

  • The N,N-dimethylglyoxylamide approach provides a robust pathway to functionalized imidazo[1,2-a]pyridine derivatives, with the potential to incorporate thio and oxime groups through appropriate precursor modifications.

  • Ultrasonic-assisted synthesis offers a rapid and green alternative for forming the imidazo[1,2-a]pyridine core, which can be further functionalized to the target compound.

  • Ugi multicomponent reactions enable the assembly of complex molecules containing imidazo[1,2-a]pyridine and oxime functionalities, though solubility and reaction efficiency depend heavily on the nature of the acid and aldehyde components.

  • Enantiomeric purity and stereochemical control can be achieved by employing chiral synthons or resolution techniques, which may be relevant if the target compound has chiral centers.

Summary and Expert Recommendations

  • The preparation of This compound can be approached by first synthesizing the imidazo[1,2-a]pyridine core via condensation or multicomponent reactions.

  • Subsequent introduction of the thio substituent at the 8-position can be achieved by nucleophilic substitution with appropriate thiol reagents.

  • The o-methyloxime group can be installed by reacting the aldehyde functionality (acetaldehyde moiety) with methoxyamine under controlled conditions.

  • The N,N-dimethylglyoxylamide route provides a reliable and scalable method for related derivatives and can be adapted for this compound.

  • Optimization of solvent choice, temperature, and reagent stoichiometry is critical to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Acetaldehyde,(imidazo[1,2-a]pyridin-8-ylthio)-,o-methyloxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pressures to optimize the yield and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Acetaldehyde,(imidazo[1,2-a]pyridin-8-ylthio)-,o-methyloxime has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetaldehyde,(imidazo[1,2-a]pyridin-8-ylthio)-,o-methyloxime involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues in Autoimmune Disease Therapeutics

The 2023 patent highlights imidazo[1,2-a]pyridine derivatives as a promising class for autoimmune therapy. Key structural differences among analogues include:

  • Substituent Position and Type: Unlike the 8-thioether group in the target compound, other derivatives may feature substituents at positions 2, 3, or 5 of the imidazo[1,2-a]pyridine core. For example, compounds with 5-cyano or 5-aminomethyl groups are reported in earlier patents .
  • Oxime Modifications : The o-methyloxime group in the target compound distinguishes it from unmodified oximes or oximes with bulkier alkyl groups, which may alter pharmacokinetics (e.g., solubility, half-life).

Table 1: Structural Comparison of Imidazo[1,2-a]pyridine Derivatives

Compound Name Substituent Position/Type Key Functional Groups Therapeutic Indication
Acetaldehyde, (imidazo[1,2-a]pyridin-8-ylthio)-, o-methyloxime 8-thioether, o-methyloxime Thioether, Oxime Autoimmune diseases
5-Cyano-imidazo[1,2-a]pyridine 5-cyano Nitrile Kinase inhibition
5-Aminomethyl-imidazo[1,2-a]pyridine 5-aminomethyl Primary amine Cancer, inflammation

Functional Comparison with Kinase-Targeting Analogues

A 2010 patent describes imidazo[1,2-a]pyridine derivatives as cyclin-dependent kinase (CDK) inhibitors, highlighting structural determinants of activity :

  • Substituent Effects: The 5-cyano and 5-aminomethyl groups in CDK inhibitors are critical for binding to the kinase ATP pocket. In contrast, the 8-thioether group in the target compound may favor interactions with cysteine residues or redox-sensitive targets in immune cells.
  • Biological Targets: While the target compound is linked to autoimmune pathways, CDK inhibitors primarily address cancer and proliferative disorders. This divergence underscores how minor structural changes redirect therapeutic applications.

Key Mechanistic Differences :

  • Kinase Inhibition: CDK inhibitors (e.g., 5-cyano derivatives) block cell cycle progression, whereas the target compound’s o-methyloxime and thioether groups may modulate T-cell activation or cytokine signaling.
  • Selectivity : The thioether group in the target compound could confer selectivity for immune cell receptors (e.g., toll-like receptors or JAK-STAT components) over kinases.

Pharmacological and Physicochemical Properties

Stability and Bioavailability :

  • The o-methyloxime group likely improves metabolic stability compared to unmodified oximes, reducing susceptibility to hydrolysis.

Potency and Efficacy :
While direct potency data (e.g., IC₅₀ values) are unavailable in the cited patents, structural analogs suggest:

  • 5-Cyano derivatives exhibit nanomolar CDK inhibition .
  • The target compound’s efficacy in autoimmune models may depend on its ability to modulate immune checkpoints (e.g., PD-1/PD-L1) or cytokine release, a hypothesis supported by Roche’s focus on autoimmune applications .

Biological Activity

Acetaldehyde, (imidazo[1,2-a]pyridin-8-ylthio)-, o-methyloxime is a compound of interest due to its potential biological activities derived from the imidazo[1,2-a]pyridine scaffold. This class of compounds has been extensively studied for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the biological activity associated with this compound, supported by recent research findings and case studies.

Structure and Properties

The compound features an imidazo[1,2-a]pyridine core linked to an acetaldehyde moiety and an o-methyloxime group. The structural attributes contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₉H₈N₂O₂S
Molecular Weight196.23 g/mol
Chemical ClassificationHeterocyclic Compound
SolubilitySoluble in organic solvents

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For example, a derivative similar to acetaldehyde, (imidazo[1,2-a]pyridin-8-ylthio)-, o-methyloxime was shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis through the suppression of NF-κB and STAT3 signaling pathways . The effectiveness of this compound in targeting these pathways suggests a promising avenue for cancer therapy.

Anti-inflammatory Effects

The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives have been documented extensively. A study demonstrated that certain derivatives could significantly reduce levels of pro-inflammatory cytokines in vitro . This effect is attributed to their ability to modulate key inflammatory pathways, making them candidates for treating inflammatory diseases.

Antimicrobial Properties

The antimicrobial efficacy of imidazo[1,2-a]pyridine derivatives has also been explored. Compounds within this class have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways.

Case Studies

Case Study 1: Anticancer Activity
In a controlled study involving MDA-MB-231 breast cancer cells treated with an imidazo[1,2-a]pyridine derivative similar to acetaldehyde, (imidazo[1,2-a]pyridin-8-ylthio)-, o-methyloxime, researchers observed a significant decrease in cell viability (MTT assay) alongside increased apoptosis markers . This suggests that the compound effectively targets cancer cells while sparing normal cells.

Case Study 2: Anti-inflammatory Effects
A recent investigation into the anti-inflammatory properties of a related compound demonstrated that it could inhibit the expression of inflammatory cytokines in SKOV3 ovarian cancer cells. The study utilized ELISA and qPCR techniques to quantify cytokine levels and gene expression changes in response to treatment .

Structure-Activity Relationship (SAR)

The biological activity of acetaldehyde, (imidazo[1,2-a]pyridin-8-ylthio)-, o-methyloxime can be influenced by modifications to its structure. Research indicates that substitutions on the imidazo ring or variations in the side chains can enhance or diminish its pharmacological properties . Understanding these relationships is crucial for optimizing drug design.

Q & A

Q. What are the key synthetic strategies for constructing the imidazo[1,2-a]pyridine core in derivatives like acetaldehyde,(imidazo[1,2-a]pyridin-8-ylthio)-,o-methyloxime?

The imidazo[1,2-a]pyridine scaffold is typically synthesized via cyclocondensation of 2-aminopyridines with α-haloketones or α,β-unsaturated carbonyl compounds. A robust method involves solid-phase synthesis, where 2-aminonicotinate derivatives react with α-haloketones under mild conditions to form the heterocyclic core, followed by halogenation at the 3-position for further functionalization . Ethanol-based solvent systems are preferred for their environmental compatibility and high yields (93–97%) in multi-step protocols .

Q. How can researchers verify the structural integrity of imidazo[1,2-a]pyridine derivatives post-synthesis?

Structural confirmation relies on spectroscopic techniques:

  • 1H/13C NMR : Assigns proton and carbon environments, e.g., distinguishing oxime protons (δ 8–10 ppm) or methyl groups in o-methyloxime derivatives .
  • HRMS : Validates molecular weight accuracy (e.g., ±0.5 ppm deviation) .
  • FT-IR : Identifies functional groups like C=N (oxime, ~1600 cm⁻¹) and S–C (thioether, ~650 cm⁻¹) .

Q. What are the primary pharmacological targets explored for imidazo[1,2-a]pyridine derivatives?

These compounds exhibit broad bioactivity, including antiviral, antibacterial, and anti-inflammatory properties. For example, acetylated derivatives show selective inhibition of cyclooxygenase (COX) isoforms, with imidazo[1,2-a]pyridines outperforming pyrimidine analogs in COX-2 inhibition . Known drugs like Zolpidem (GABA-A modulation) highlight their therapeutic versatility .

Advanced Research Questions

Q. How do substituents at the 3- and 8-positions influence the biological activity of imidazo[1,2-a]pyridine derivatives?

  • 3-Position : Electron-withdrawing groups (e.g., halogens) enhance metabolic stability and target binding. For instance, 3-bromo derivatives improve COX-2 selectivity by 30% compared to unsubstituted analogs .
  • 8-Position : Thioether linkages (as in the target compound) increase lipophilicity, enhancing blood-brain barrier penetration. Substituted aryl groups (e.g., 4-nitrophenyl) boost anti-inflammatory activity via π-π stacking in enzyme active sites .

Q. What methodologies address contradictions in reported bioactivity data for structurally similar derivatives?

Discrepancies often arise from assay conditions or substituent stereochemistry. For example:

  • In vitro vs. in vivo results : Poor aqueous solubility of acetylated derivatives may reduce in vivo efficacy despite strong in vitro COX-2 inhibition . Mitigate via prodrug strategies or nanoformulation.
  • Stereochemical effects : Oxime isomers (E/Z) in o-methyloxime derivatives can exhibit 10-fold differences in antibacterial activity. Use NOESY or X-ray crystallography to resolve configurations .

Q. What advanced functionalization strategies enable site-selective modification of imidazo[1,2-a]pyridines?

  • Radical reactions : Photocatalytic C–H functionalization at the 5-position using aryl diazonium salts under blue LED light achieves 80% yield with minimal byproducts .
  • Friedel-Crafts acylation : Selective C-3 acylation using AlCl3 catalysis generates acetylated libraries for SAR studies .

Q. How can computational tools optimize the design of imidazo[1,2-a]pyridine-based therapeutics?

  • Docking studies : Molecular dynamics simulations reveal that nitro groups at the 8-position (e.g., in 8-(4-nitrophenyl) derivatives) form hydrogen bonds with COX-2’s Tyr385, enhancing binding affinity .
  • DFT calculations : Predict redox potentials for radical intermediates, guiding the design of stable photoactivatable prodrugs .

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